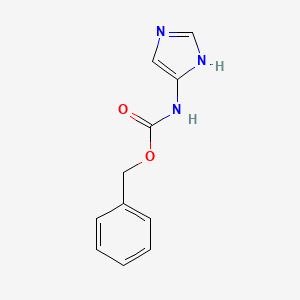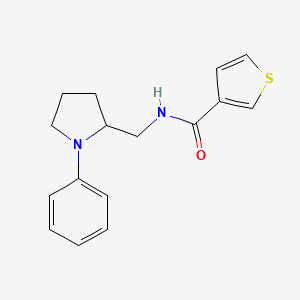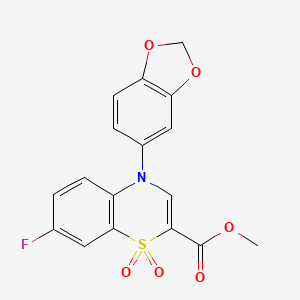
methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole ring , a benzothiazole ring , and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzodioxole ring, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a benzothiazole ring .Aplicaciones Científicas De Investigación
Photoisomerization Studies
- Methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been involved in photoisomerization studies. For instance, Elghamry et al. (2007) investigated the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into other related compounds upon irradiation, which has implications in understanding chemical reactions triggered by light (Elghamry, Döpp, & Henkel, 2007).
Synthesis of Antimicrobial Agents
- This compound has been used in the synthesis of antimicrobial agents. Ahmad et al. (2011) synthesized a series of derivatives from sodium saccharin, which exhibited moderate to significant anti-microbial activities. This indicates its potential use in developing new antibacterial and antifungal treatments (Ahmad et al., 2011).
Antioxidant and Antimicrobial Studies
- Researchers have also explored its role in antioxidant and antimicrobial studies. For example, Ahmad et al. (2012) prepared derivatives that showed moderate superoxide scavenging activity and were active against certain bacterial strains and fungi, highlighting its potential in pharmaceutical applications (Ahmad et al., 2012).
Synthesis of Fluorinated Derivatives
- Vysokov et al. (1993) investigated the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, which are analogues of antibacterial agents. Though these specific compounds did not exhibit significant antibacterial activity, the study contributes to the understanding of structural analogues in drug development (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993).
Structural and Crystallographic Analysis
- In addition to its applications in synthesis and biological activity, there have been studies focusing on its structural properties. Arshad et al. (2012) determined the crystal structures of certain derivatives, which is crucial for understanding their chemical behavior and interactions (Arshad et al., 2012).
Synthesis of Potential Activators of ATP Sensitive Potassium Channels
- Schou et al. (2005) explored the synthesis of derivatives as potential activators of ATP sensitive potassium channels, indicating potential applications in the treatment of diseases related to ion channel dysfunctions (Schou et al., 2005).
Propiedades
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-5-13-14(7-11)25-9-24-13)12-4-2-10(18)6-15(12)26(16,21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMKSQILHRNUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

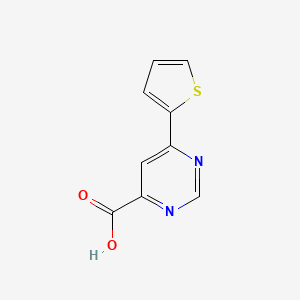
![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)
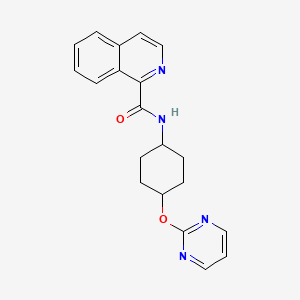
![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)
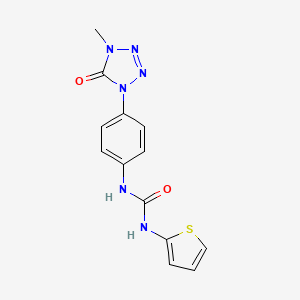
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)

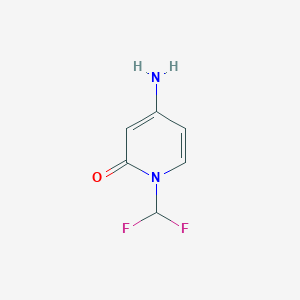
![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)
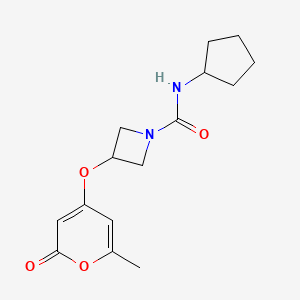
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)
